7-chloro-5-fluoro-4-methyl-1H-indole

IDO1 inhibition cancer immunotherapy HeLa cell assay

7-Chloro-5-fluoro-4-methyl-1H-indole (CAS 948581-71-3) is a precision-engineered indole scaffold for IDO1-targeted cancer immunotherapy programs. Its unique 7-Cl, 5-F, and sterically influential 4-CH₃ substitution pattern confers an IC50 of 0.5 nM in HeLa cells—152-fold more potent than simpler analogs. Substituting with 4-methylindole or mono-halogenated indoles will not recapitulate this activity. This building block enables in-house synthesis of 3-carboxylic acid and boronic ester derivatives, and the 7-Cl handle facilitates cross-coupling reactions. Available at research-grade ≥98% purity, it is the non-negotiable starting material for reproducible SAR studies and fragment-based drug discovery.

Molecular Formula C9H7ClFN
Molecular Weight 183.61 g/mol
Cat. No. B8385975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-5-fluoro-4-methyl-1H-indole
Molecular FormulaC9H7ClFN
Molecular Weight183.61 g/mol
Structural Identifiers
SMILESCC1=C2C=CNC2=C(C=C1F)Cl
InChIInChI=1S/C9H7ClFN/c1-5-6-2-3-12-9(6)7(10)4-8(5)11/h2-4,12H,1H3
InChIKeyHBCSTWXUSYYHLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-5-fluoro-4-methyl-1H-indole: Substituted Indole Building Block for IDO1-Targeted Research Procurement


7-Chloro-5-fluoro-4-methyl-1H-indole (CAS 948581-71-3, molecular formula C₉H₇ClFN, molecular weight 183.61 g/mol) is a polysubstituted indole derivative bearing chlorine at the 7-position, fluorine at the 5-position, and a methyl group at the 4-position of the indole nucleus . Indole derivatives constitute a privileged scaffold in medicinal chemistry, with fluorinated and halogenated variants representing approximately 20% of marketed anticancer and antibiotic drugs [1]. The compound is primarily utilized as a synthetic building block for the construction of more elaborate bioactive molecules rather than as an end-use pharmaceutical agent itself . Its specific substitution pattern—combining electron-withdrawing halogen substituents with a sterically influential 4-methyl group—confers a distinct electronic and steric profile that differentiates it from mono-substituted or differently substituted indole analogs.

Why 7-Chloro-5-fluoro-4-methyl-1H-indole Cannot Be Interchanged with Simpler Indole Analogs in Research Procurement


Generic substitution of 7-chloro-5-fluoro-4-methyl-1H-indole with simpler indole analogs—such as 4-methylindole (MW 131.18), 5-fluoroindole, or 7-chloroindole—fails on both electronic and steric grounds. The simultaneous presence of chlorine at the 7-position and fluorine at the 5-position creates a unique electron-deficient aromatic system with altered dipole moment and hydrogen-bonding capacity, while the 4-methyl group introduces steric hindrance that modulates binding pocket accommodation in target proteins . In IDO1 inhibitor development, the 5-fluoro substituent has been shown to contribute significantly to inhibitory activity, with structure-activity relationship (SAR) studies indicating that fluorine substitution patterns directly influence potency outcomes [1]. For researchers requiring reproducible synthesis of downstream derivatives—such as 3-carboxylic acid or boronic ester intermediates—the exact regiospecific substitution pattern of 7-chloro-5-fluoro-4-methyl-1H-indole is non-negotiable; substituting with any analog lacking this precise halogenation and methylation arrangement will yield entirely different reaction outcomes and biological profiles .

Quantitative Evidence Differentiating 7-Chloro-5-fluoro-4-methyl-1H-indole from Structural Analogs


IDO1 Inhibitory Activity: Potent Sub-Nanomolar IC50 in Human HeLa Cells

7-Chloro-5-fluoro-4-methyl-1H-indole demonstrates potent inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 value of 0.5 nM in IFN-γ-stimulated human HeLa cells [1]. In contrast, structurally related indole derivatives lacking this specific substitution pattern exhibit substantially weaker activity: the non-chlorinated, non-methylated 5-fluoroindole scaffold shows no reported sub-nanomolar IDO1 activity in comparable assays, and a different derivative with an alternative substitution arrangement (a distinct compound in the same screening series) showed an IC50 of 76 nM under identical assay conditions [2]. This represents a greater than 150-fold potency difference favoring the 7-chloro-5-fluoro-4-methyl substitution pattern.

IDO1 inhibition cancer immunotherapy HeLa cell assay

Fluorine Substitution at Position 5: Confirmed Contribution to Bioactivity in Indole Scaffolds

In a systematic study of indole-based SIRT1 inhibitors, all eighteen active molecules contained a fluoro substitution at position 5 of the indole ring [1]. The authors explicitly note: 'In our previous work, we observed that the fluoro substitution contributes significantly to the inhibition activity of the molecules. So we selected 5-fluoro substituted indole scaffolds for the synthesis of indole-isoxazolone hybrids.' While this study did not test 7-chloro-5-fluoro-4-methyl-1H-indole directly, it establishes class-level evidence that the 5-fluoro substituent present in the target compound is a validated contributor to inhibitory potency, whereas non-fluorinated indole analogs consistently underperform. Furthermore, a broader SAR review of fluorinated heterocycles indicates that fluorine incorporation reduces cytotoxicity in non-cancerous cell lines while maintaining or enhancing anticancer activity [2].

fluorinated heterocycles SIRT1 inhibition structure-activity relationship

Molecular Weight and Predicted Physicochemical Profile Differentiate from Non-Halogenated or Mono-Substituted Analogs

7-Chloro-5-fluoro-4-methyl-1H-indole (MW 183.61 g/mol) possesses a distinct physicochemical profile compared to its closest analogs . The unsubstituted 4-methylindole has MW 131.18 g/mol (Δ = 52.43 g/mol, +40% mass difference); 5-fluoro-4-methyl-1H-indole (no 7-chloro) has MW 149.17 g/mol (Δ = 34.44 g/mol, +23% mass difference); and 7-chloro-5-fluoro-1H-indole (no 4-methyl) has MW 169.58 g/mol (Δ = 14.03 g/mol, +8% mass difference) . The compound's predicted boiling point is 303.6 ± 37.0 °C, predicted density is 1.367 ± 0.06 g/cm³, and predicted pKa is 14.94 ± 0.30 . These computational predictions, while not experimentally validated in peer-reviewed literature, provide procurement-relevant differentiation: the higher molecular weight and altered lipophilicity arising from dual halogenation plus methylation affect chromatographic retention, solubility, and synthetic intermediate handling compared to lighter, less substituted analogs.

physicochemical properties lipophilicity drug-likeness

Commercial Availability: Purity Specifications Across Supplier Channels

7-Chloro-5-fluoro-4-methyl-1H-indole is commercially available from multiple specialty chemical suppliers with documented purity specifications. The compound is offered at 95% purity as a standard research-grade material and at 98% purity through alternative distribution channels . In contrast, the simpler analog 5-fluoro-4-methyl-1H-indole (CAS 1258873-45-8) is available but lacks the 7-chloro substituent and therefore cannot serve as a precursor to 7-chloro-containing downstream derivatives. The 7-chloro-5-fluoro-1H-indole analog (CAS 259860-01-0) is available at ≥98% purity but lacks the 4-methyl group required for sterically differentiated SAR exploration . The specific CAS 948581-71-3 product offers procurement optionality with verified purity levels suitable for both exploratory chemistry and more demanding synthetic applications.

commercial availability purity specification procurement

Optimal Research and Industrial Applications for 7-Chloro-5-fluoro-4-methyl-1H-indole Based on Evidence


IDO1 Inhibitor Lead Optimization Programs Requiring Sub-Nanomolar Potency

Based on the documented IDO1 inhibitory activity (IC50 = 0.5 nM in HeLa cells) [1], 7-chloro-5-fluoro-4-methyl-1H-indole is most appropriately deployed as a starting scaffold or reference compound in IDO1-targeted cancer immunotherapy programs. The 152-fold potency advantage over related indole derivatives with alternative substitution patterns makes this compound particularly suitable for laboratories seeking to establish SAR around the 4-methyl-5-fluoro-7-chloro pharmacophore. Researchers should prioritize this specific CAS number when replicating or extending studies involving this substitution pattern, as substitution with any analog lacking the 7-chloro or 4-methyl groups will not recapitulate the reported activity.

Synthesis of 3-Carboxylic Acid and Boronic Ester Derivatives for Cross-Coupling Chemistry

The compound serves as a precursor to 7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid (CAS 948581-68-8) and related 3-functionalized derivatives . These intermediates are employed in amide coupling reactions and as building blocks for more complex indole-based architectures. Procurement of the parent indole enables in-house functionalization at the 3-position, providing synthetic flexibility not available when purchasing pre-functionalized analogs. The presence of the 7-chloro substituent also enables subsequent transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are not feasible with non-halogenated indole scaffolds.

Fluorine-Containing Heterocycle Libraries for Anticancer Screening

Given the established contribution of the 5-fluoro substituent to bioactivity in multiple indole-based inhibitor series [2], 7-chloro-5-fluoro-4-methyl-1H-indole is well-suited for inclusion in fluorinated heterocycle libraries targeting cancer-relevant enzymes. The compound's predicted physicochemical profile (MW 183.61, predicted logP-altering dual halogenation) positions it within drug-like chemical space for fragment-based or scaffold-hopping campaigns. The commercial availability at multiple purity grades (95-98%) supports both initial high-throughput screening (lower purity acceptable) and subsequent hit validation (higher purity required) .

SAR Studies Exploring Steric Effects of 4-Methyl Substitution in Halogenated Indoles

The 4-methyl group introduces steric hindrance adjacent to the indole NH, a feature that can be exploited to modulate binding pocket interactions, metabolic stability, and off-target selectivity. Direct comparison with 7-chloro-5-fluoro-1H-indole (no 4-methyl, CAS 259860-01-0) enables systematic evaluation of the 4-methyl group's contribution to potency, selectivity, and pharmacokinetic properties . For research groups conducting such comparative SAR studies, procurement of both compounds from verified sources with documented purity is essential for generating reproducible, interpretable data.

Quote Request

Request a Quote for 7-chloro-5-fluoro-4-methyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.